Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, features a tert-butyl ester group and a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrogen atom and a leaving group can undergo intramolecular nucleophilic substitution to form the azetidine ring.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is coupled with a halogenated azetidine intermediate.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group of the azetidine intermediate is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form N-oxides.
Reduction: Reduction reactions can target the azetidine ring or the pyridine ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the azetidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Formation of N-oxides of the pyridine ring.
Reduction: Formation of reduced azetidine or pyridine derivatives.
Substitution: Formation of substituted azetidine or pyridine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and bioactive compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biological studies to investigate its interactions with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit enzymes involved in inflammatory processes or modulate neurotransmitter receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[(6-methylpyridin-3-yl)amino]azetidine-1-carboxylate: This compound features an amino group instead of a methylidene group, leading to different reactivity and biological activity.
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a piperazine ring and an amino group, offering different structural and functional characteristics.
Uniqueness
Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the methylidene group and the pyridine ring imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-6-12(8-16-11)7-13-9-17(10-13)14(18)19-15(2,3)4/h5-8H,9-10H2,1-4H3 |
InChI Key |
ZRHPTMPEDTYIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C=C2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.